molecular formula C10H11F3O3S B057307 2,3,5-Trimethylphenyl trifluoromethanesulfonate CAS No. 209684-76-4

2,3,5-Trimethylphenyl trifluoromethanesulfonate

Cat. No.: B057307
CAS No.: 209684-76-4
M. Wt: 268.25 g/mol
InChI Key: LHQZARNRZVJSBM-UHFFFAOYSA-N
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Description

2,3,5-Trimethylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C₁₀H₁₁F₃O₃S and a molecular weight of 268.25 g/mol . It is known for its role in various chemical reactions and applications, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylphenyl trifluoromethanesulfonate typically involves the reaction of 2,3,5-trimethylphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction . The reaction conditions often include low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat management, as well as the use of automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing agent used. For example, substitution with an amine would yield an amine derivative of the original compound .

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylphenyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, making it a good leaving group in substitution reactions. This activation facilitates the nucleophilic attack on the carbon atom bonded to the trifluoromethanesulfonate group, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

  • 2,4,6-Trimethylphenyl trifluoromethanesulfonate
  • 2,3,5-Trimethylphenyl methanesulfonate
  • 2,3,5-Trimethylphenyl p-toluenesulfonate

Comparison: 2,3,5-Trimethylphenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a stronger electron-withdrawing group compared to methanesulfonate and p-toluenesulfonate. This makes it more reactive in nucleophilic substitution reactions, providing higher yields and selectivity in organic synthesis .

Properties

IUPAC Name

(2,3,5-trimethylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3S/c1-6-4-7(2)8(3)9(5-6)16-17(14,15)10(11,12)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQZARNRZVJSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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